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  • Product: 5-Bromo-2-(1H-pyrazol-3-yl)phenol
  • CAS: 114486-00-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Electronic Properties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol for Ligand Design

Introduction: The Strategic Importance of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in Modern Ligand Design In the landscape of contemporary drug discovery and catalyst development, the rational design of ligands is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in Modern Ligand Design

In the landscape of contemporary drug discovery and catalyst development, the rational design of ligands is paramount. The electronic character of a molecule dictates its ability to interact with biological targets or metallic centers, influencing binding affinity, selectivity, and ultimately, efficacy. 5-Bromo-2-(1H-pyrazol-3-yl)phenol emerges as a molecule of significant interest, embodying a "privileged scaffold" that combines the essential features of three distinct chemical moieties: a phenol ring, a pyrazole heterocycle, and a bromine substituent.[1] This unique combination offers a tunable platform for fine-tuning electronic properties to achieve desired molecular recognition capabilities.

The phenol group provides a crucial hydrogen bond donor and acceptor site, while the pyrazole ring, a versatile five-membered heterocycle, is a cornerstone in medicinal chemistry due to its diverse biological activities and coordination capabilities.[2][3][4] The strategic placement of a bromine atom introduces a heavy halogen with specific electronic and steric effects, further modulating the molecule's overall properties.[5] Understanding the interplay of these components at an electronic level is fundamental to harnessing the full potential of this scaffold in ligand design.

This technical guide provides a comprehensive exploration of the electronic properties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. We will delve into the theoretical underpinnings of its electronic structure, outline robust computational and experimental methodologies for its characterization, and discuss the implications of these properties for its application as a sophisticated ligand. This document is intended for researchers, medicinal chemists, and material scientists seeking to leverage the unique electronic landscape of this molecule for the design of next-generation therapeutics and catalysts.

I. Molecular Architecture and Intrinsic Electronic Features

The electronic behavior of 5-Bromo-2-(1H-pyrazol-3-yl)phenol is a direct consequence of its molecular structure. The molecule consists of a phenol ring substituted with a bromine atom at the 5-position and a 1H-pyrazol-3-yl group at the 2-position. A critical feature of this arrangement is the near co-planarity of the phenyl and pyrazole rings, a conformation stabilized by a strong intramolecular hydrogen bond between the phenolic hydroxyl group and a nitrogen atom of the pyrazole ring.[6] This planarity facilitates extensive π-electron delocalization across the entire molecular framework, which is a key determinant of its electronic properties.

A. The Interplay of Substituent Effects

The overall electron distribution in 5-Bromo-2-(1H-pyrazol-3-yl)phenol is governed by the cumulative electronic effects of its constituent groups:

  • Hydroxyl (-OH) Group: The hydroxyl group on the phenol ring is a potent activating group. It exerts a strong +M (mesomeric) effect by donating a lone pair of electrons into the aromatic π-system, thereby increasing the electron density of the ring. It also has a -I (inductive) effect due to the high electronegativity of the oxygen atom, but the mesomeric effect is generally dominant.

  • Pyrazole Ring: The pyrazole ring is an electron-rich five-membered heterocycle with six π-electrons.[1] It contains two nitrogen atoms with different electronic characteristics: a "pyrrole-like" nitrogen that contributes its lone pair to the aromatic system and a "pyridine-like" nitrogen that does not. The pyrazole ring as a whole acts as an electron-donating group, further enriching the electron density of the attached phenol ring.

  • Bromine (-Br) Atom: The bromine atom exhibits a dual electronic nature. Due to its high electronegativity, it exerts a -I (inductive) effect, withdrawing electron density from the phenol ring through the sigma bond framework.[5] Concurrently, it possesses lone pairs of electrons that can be donated into the aromatic π-system, resulting in a weak +M (mesomeric) effect. For halogens, the inductive effect typically outweighs the mesomeric effect, leading to an overall electron-withdrawing character.

The synergy of these effects creates a nuanced electronic landscape across the molecule, with regions of high and low electron density that are critical for molecular interactions.

G cluster_molecule 5-Bromo-2-(1H-pyrazol-3-yl)phenol cluster_effects Electronic Effects mol mol OH Hydroxyl (-OH) +M >> -I (Electron Donating) OH->mol Increases Ring Electron Density Pyrazole Pyrazole Ring Electron Rich (Electron Donating) Pyrazole->mol Increases Ring Electron Density Br Bromine (-Br) -I > +M (Electron Withdrawing) Br->mol Decreases Ring Electron Density G start Initial 3D Structure Generation geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc prop_calc Electronic Property Calculation (Single Point Energy) freq_calc->prop_calc No imaginary frequencies analysis Data Analysis and Visualization prop_calc->analysis

Caption: A typical workflow for DFT calculations of molecular electronic properties.

B. Key Electronic Descriptors and Their Significance

DFT calculations can yield a wealth of information about the electronic nature of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. The following table summarizes key descriptors and their relevance to ligand design.

Electronic DescriptorSignificance in Ligand DesignPredicted Trend for 5-Bromo-2-(1H-pyrazol-3-yl)phenol
HOMO/LUMO Energies The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons.The electron-donating hydroxyl and pyrazole groups are expected to raise the HOMO energy, making the molecule a better electron donor. The electron-withdrawing bromine will likely lower the LUMO energy, making it a better electron acceptor.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and polarizability. [7]The combination of electron-donating and withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, indicating good potential for charge transfer interactions.
Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution around a molecule. Red regions indicate negative electrostatic potential (electron-rich), while blue regions indicate positive potential (electron-poor). This is invaluable for predicting non-covalent interactions.Negative potential is expected around the phenolic oxygen and the pyridine-like nitrogen of the pyrazole ring, highlighting these as key sites for hydrogen bonding and coordination. Positive potential will likely be found around the hydroxyl and pyrazole N-H protons.
Dipole Moment The dipole moment is a measure of the overall polarity of a molecule. A significant dipole moment can enhance solubility in polar solvents and contribute to dipole-dipole interactions with a target.Due to the asymmetrical arrangement of polar groups (-OH, -Br, and the pyrazole nitrogens), the molecule is expected to possess a significant dipole moment.
Mulliken Atomic Charges These provide a quantitative measure of the partial charge on each atom in the molecule.The phenolic oxygen and pyrazole nitrogens will carry significant negative charges, while the carbon attached to the bromine will have a partial positive charge.

III. Experimental Characterization of Electronic Properties

While computational methods provide powerful predictive insights, experimental validation is crucial for confirming the electronic properties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. Electrochemical and spectroscopic techniques are the primary methods for this characterization.

A. Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox behavior of a molecule. It provides information about the oxidation and reduction potentials, which are directly related to the HOMO and LUMO energy levels, respectively.

Experimental Protocol:

  • Preparation of the Analyte Solution: Dissolve a known concentration (e.g., 1-5 mM) of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Electrochemical Cell Setup: Utilize a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride reference electrode.

  • Data Acquisition: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen. Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back again at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: Determine the oxidation and reduction peak potentials. The onset of the first oxidation wave can be used to estimate the HOMO energy, while the onset of the first reduction wave can provide an estimate for the LUMO energy.

The causality behind choosing an aprotic solvent is to ensure a wide potential window and to prevent protonation/deprotonation events that could complicate the voltammogram. The supporting electrolyte is necessary to ensure conductivity of the solution.

B. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λmax) correspond to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one, often from the HOMO to the LUMO.

Experimental Protocol:

  • Solution Preparation: Prepare a dilute solution of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a blank and another with the analyte solution.

  • Spectrum Acquisition: Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). The onset of the lowest energy absorption band can be used to experimentally determine the HOMO-LUMO gap. [3] The choice of solvent can influence the λmax due to solvatochromic effects. Therefore, it is often insightful to record spectra in a series of solvents with varying polarities.

IV. Implications for Ligand Design and Future Directions

The detailed electronic characterization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol provides a solid foundation for its strategic deployment in ligand design.

  • Medicinal Chemistry: The well-defined regions of negative electrostatic potential on the phenolic oxygen and pyrazole nitrogen make this scaffold an excellent candidate for forming specific hydrogen bonds and coordination interactions with receptor active sites. The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is gaining increasing recognition in drug design. Furthermore, the overall electronic properties can be fine-tuned by modifying the substituents on either the phenol or pyrazole rings to optimize binding affinity and selectivity.

  • Catalysis: As a ligand for transition metals, the bidentate N,O-chelation offered by the pyrazole nitrogen and phenolic oxygen can form stable metal complexes. The electronic properties of the ligand, particularly its electron-donating ability, will directly influence the catalytic activity of the metal center. The bromine substituent provides a handle for further synthetic elaboration, allowing for the construction of more complex catalytic systems.

Future work should focus on synthesizing a library of derivatives of 5-Bromo-2-(1H-pyrazol-3-yl)phenol with varying substituents to systematically probe the structure-activity relationship. Combining detailed computational and experimental analyses for each derivative will enable the development of predictive quantitative structure-activity relationship (QSAR) models, accelerating the discovery of novel ligands with tailored electronic properties for specific applications.

V. Conclusion

5-Bromo-2-(1H-pyrazol-3-yl)phenol is a molecule with a rich and tunable electronic architecture. The interplay of the electron-donating phenol and pyrazole moieties with the electron-withdrawing bromine atom creates a unique electronic landscape that is highly amenable to exploitation in ligand design. Through a synergistic approach of computational modeling and experimental characterization, researchers can gain a deep understanding of its electronic properties, paving the way for the rational design of innovative drugs and catalysts. This guide provides the foundational knowledge and practical methodologies to unlock the full potential of this promising molecular scaffold.

References

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  • Jaćimović, Ž. K., et al. (2017). Crystal structure of 4-bromo-2-(1H-pyrazol-3-yl) phenol, C9H7BrN2O. Zeitschrift für Kristallographie-New Crystal Structures, 232(2), 507-508. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Scalable Synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol: A Detailed Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in Medicinal Chemistry 5-Bromo-2-(1H-pyrazol-3-yl)phenol is a key heterocyclic compound that serves as a versatile building block in the synthesis of a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in Medicinal Chemistry

5-Bromo-2-(1H-pyrazol-3-yl)phenol is a key heterocyclic compound that serves as a versatile building block in the synthesis of a wide range of biologically active molecules. The unique structural combination of a brominated phenol and a pyrazole moiety imparts a distinct pharmacological profile, making it a sought-after intermediate in drug discovery and development. The pyrazole nucleus is a common feature in numerous FDA-approved drugs, exhibiting a broad spectrum of activities including anti-inflammatory, analgesic, and anticancer properties. The strategic placement of a bromine atom and a hydroxyl group on the phenyl ring provides handles for further chemical modifications, allowing for the generation of diverse compound libraries for lead optimization.

This comprehensive guide provides a detailed, scalable, and field-proven protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. Moving beyond a simple recitation of steps, this document delves into the underlying chemical principles, offering insights into the rationale behind experimental choices and providing a framework for process optimization and scale-up.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 5-Bromo-2-(1H-pyrazol-3-yl)phenol, suggests a convergent synthetic strategy. The pyrazole ring can be efficiently constructed via the cyclization of a suitable 1,3-dicarbonyl equivalent with hydrazine. This leads back to a key intermediate, an enaminone, which can be synthesized from the corresponding acetophenone.

G target 5-Bromo-2-(1H-pyrazol-3-yl)phenol intermediate1 1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone) target->intermediate1 Cyclization starting_material3 Hydrazine hydrate target->starting_material3 Cyclization intermediate2 5-Bromo-2-hydroxyacetophenone intermediate1->intermediate2 Condensation starting_material2 Dimethylformamide dimethyl acetal (DMF-DMA) intermediate1->starting_material2 Condensation starting_material1 4-Bromophenyl acetate intermediate2->starting_material1 Fries Rearrangement

Caption: Retrosynthetic analysis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

This guide will focus on a robust two-step synthesis commencing from the readily available 5-Bromo-2-hydroxyacetophenone.

Detailed Synthetic Protocols

This section outlines a validated, scalable protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. The procedure is divided into two main stages: the synthesis of the enaminone intermediate and its subsequent cyclization to form the pyrazole ring.

Stage 1: Synthesis of 1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one

This stage involves the Claisen-Schmidt-like condensation of 5-Bromo-2-hydroxyacetophenone with dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a convenient and reactive source of a formyl group equivalent.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 10g scale)
5-Bromo-2-hydroxyacetophenone1450-75-5215.04 g/mol 10.0 g (46.5 mmol)
Dimethylformamide dimethyl acetal (DMF-DMA)4637-24-5119.16 g/mol 11.1 g (93.0 mmol, 2.0 equiv.)
Toluene108-88-392.14 g/mol 100 mL

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 5-Bromo-2-hydroxyacetophenone (10.0 g, 46.5 mmol) and toluene (100 mL).

  • Addition of DMF-DMA: Stir the mixture to obtain a clear solution. Add dimethylformamide dimethyl acetal (11.1 g, 93.0 mmol) to the flask.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the mobile phase. The starting material should be consumed, and a new, more polar spot corresponding to the enaminone product should appear.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Purification: Collect the solid product by vacuum filtration and wash with cold toluene or hexane to remove any unreacted DMF-DMA and other impurities. The resulting solid can be dried under vacuum to afford 1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one as a yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.

Expertise & Experience Insights:

  • The use of a slight excess of DMF-DMA ensures the complete conversion of the starting acetophenone.

  • Toluene is an excellent solvent for this reaction as it forms an azeotrope with the methanol byproduct, driving the reaction to completion.

  • Careful monitoring by TLC is crucial to avoid prolonged heating, which could lead to side product formation.

Stage 2: Synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol

This final step involves the cyclization of the enaminone intermediate with hydrazine hydrate to form the desired pyrazole ring. This reaction is typically high-yielding and proceeds under mild conditions.[1][2][3]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (for 10g of enaminone)
1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-oneN/A270.12 g/mol 10.0 g (37.0 mmol)
Hydrazine hydrate (80%)7803-57-850.06 g/mol 2.78 g (44.4 mmol, 1.2 equiv.)
Ethanol64-17-546.07 g/mol 100 mL
Acetic Acid (glacial)64-19-760.05 g/mol 2-3 drops (catalytic)

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(5-Bromo-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (10.0 g, 37.0 mmol) in ethanol (100 mL).

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.78 g, 44.4 mmol) dropwise at room temperature. A slight exotherm may be observed. Add a few drops of glacial acetic acid as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) for 2-4 hours. Monitor the reaction progress by TLC (ethyl acetate/hexane, e.g., 1:1 v/v). The disappearance of the enaminone spot and the appearance of a new, more polar product spot indicates the completion of the reaction.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product usually precipitates from the solution. If necessary, concentrate the solution under reduced pressure to about half its volume to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration and wash with cold ethanol and then with water to remove any residual hydrazine and salts. The crude 5-Bromo-2-(1H-pyrazol-3-yl)phenol can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white solid.

G cluster_0 Stage 1: Enaminone Synthesis cluster_1 Stage 2: Pyrazole Formation a1 Dissolve 5-Bromo-2-hydroxyacetophenone in Toluene a2 Add DMF-DMA a1->a2 a3 Reflux for 4-6 hours (Monitor by TLC) a2->a3 a4 Cool to Room Temperature a3->a4 a5 Filter and Wash with Cold Toluene/Hexane a4->a5 a6 Dry under Vacuum a5->a6 b1 Dissolve Enaminone in Ethanol a6->b1 Isolated Enaminone b2 Add Hydrazine Hydrate and Catalytic Acetic Acid b1->b2 b3 Reflux for 2-4 hours (Monitor by TLC) b2->b3 b4 Cool to Room Temperature b3->b4 b5 Filter and Wash with Cold Ethanol and Water b4->b5 b6 Recrystallize and Dry b5->b6

Caption: Experimental workflow for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

Process Optimization and Scale-Up Considerations

Scaling up a chemical synthesis from the laboratory bench to a pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Key Parameters for Optimization:

ParameterStage 1 (Enaminone Synthesis)Stage 2 (Pyrazole Formation)Rationale and Considerations
Solvent Selection Toluene is effective, but for larger scales, higher boiling and less flammable solvents like xylene or anisole could be evaluated.Ethanol is a good choice due to its solvating power and ease of removal. For larger scales, denatured ethanol can be a cost-effective alternative.Solvent choice impacts reaction kinetics, work-up, and safety. Green chemistry principles should be considered.
Reagent Stoichiometry The ratio of DMF-DMA to the acetophenone can be optimized to minimize excess reagent and simplify purification.The amount of hydrazine hydrate can be fine-tuned to ensure complete conversion without significant excess, which can complicate purification.Precise stoichiometry is key for cost-effectiveness and minimizing waste streams on a larger scale.
Temperature Control Precise temperature control during reflux is important. Overheating can lead to decomposition.The exotherm upon addition of hydrazine should be managed, especially on a larger scale, by slow addition and potentially external cooling.Maintaining optimal temperature profiles is critical for reaction control, yield, and impurity profiles.
Reaction Time Optimization of reaction time based on in-process controls (e.g., HPLC) can improve throughput.Similar to Stage 1, optimizing the reflux time can enhance process efficiency.Shorter cycle times are economically advantageous in a production setting.
Purification Method Direct crystallization from the reaction mixture is ideal for scale-up. If further purification is needed, slurry washes can be more efficient than recrystallization.Recrystallization is a robust method. For large quantities, controlled cooling profiles can improve crystal size and purity.Scalable purification methods that minimize solvent usage and product loss are essential.

Safety Precautions:

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Flammable Solvents: Toluene and ethanol are flammable. Use appropriate precautions to avoid ignition sources.

  • Scale-Up Exotherms: Be aware of potential exotherms, especially during the addition of hydrazine hydrate in Stage 2. Implement controlled addition rates and have cooling capabilities readily available.

Conclusion

The synthetic protocol detailed in this guide provides a reliable and scalable method for the preparation of 5-Bromo-2-(1H-pyrazol-3-yl)phenol, a valuable intermediate in medicinal chemistry. By understanding the underlying chemical principles and considering the key parameters for process optimization, researchers and drug development professionals can efficiently produce this important building block for their discovery and development programs. The emphasis on scalability and safety ensures that this protocol is not only scientifically sound but also practical for larger-scale applications.

References

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  • Al-Zaydi, K. M. (2015). Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities. Molecules, 20(7), 12346-12365.
  • El-shehry, M. F., et al. (2023).
  • Roy, S., et al. (2024). Ultrasound-assisted synthesis of 1,5-disubstituted pyrazoles via HFIP-mediated cascade cyclization of enaminones with aryl hydrazine. Ben-Gurion University Research Portal.
  • Wikipedia. Claisen–Schmidt condensation. [Link]

  • Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. [Link]

Sources

Application

Application Notes and Protocols for the Crystallization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol Complexes

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Crystallization in Drug Discovery The successful crystallization of a molecule is a pivotal moment in the drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crystallization in Drug Discovery

The successful crystallization of a molecule is a pivotal moment in the drug development pipeline. High-quality crystals are the gateway to elucidating the three-dimensional atomic structure through X-ray diffraction, a process that provides invaluable insights into the molecule's conformation, stereochemistry, and intermolecular interactions. For complexes of 5-Bromo-2-(1H-pyrazol-3-yl)phenol, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, obtaining single crystals is paramount for structure-activity relationship (SAR) studies and rational drug design.[1][2]

This guide provides a comprehensive overview of the fundamental principles and practical protocols for the crystallization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol and its complexes. It is designed to equip researchers with the knowledge to navigate the empirical and often challenging process of crystal growth with a systematic and informed approach.

Pillar 1: Foundational Principles of Crystallization

The journey to a well-diffracting crystal begins with an understanding of the factors that govern the transition of a molecule from a disordered state in solution to an ordered, crystalline solid. The primary goal is to achieve a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility, but to do so slowly and in a controlled manner that favors the growth of a single, well-ordered crystal lattice over rapid precipitation or the formation of an amorphous solid.[3][4]

Several key factors influence the outcome of a crystallization experiment:

  • Purity of the Compound: The presence of impurities can significantly hinder crystal growth by interfering with the formation of a uniform crystal lattice.[5] It is recommended to start with a compound that is at least 95% pure.

  • Solvent Selection: The choice of solvent is arguably the most critical parameter.[5][6] A suitable solvent should dissolve the compound to a moderate extent. If the compound is too soluble, it will be difficult to achieve supersaturation. Conversely, if it is poorly soluble, it may precipitate out of solution too quickly. The interplay of solvent and anti-solvent is a powerful tool in modulating solubility.

  • Temperature: Temperature affects the solubility of most compounds. For many organic molecules, solubility increases with temperature. Therefore, slow cooling of a saturated solution can be an effective method to induce crystallization.[7]

  • Concentration: The initial concentration of the solution is a direct determinant of the degree of supersaturation that can be achieved.

  • Time and Patience: Crystallization is often a slow process. Allowing experiments to proceed undisturbed for days or even weeks can yield the best results.[5]

Pillar 2: Common Crystallization Methodologies

There is no universal method for crystallization; the optimal technique is highly dependent on the specific properties of the compound and the chosen solvent system.[8] The following methods are widely applicable and serve as an excellent starting point for 5-Bromo-2-(1H-pyrazol-3-yl)phenol complexes.

Slow Evaporation

This is often the simplest method to set up.[6][9] A solution of the compound is prepared and the solvent is allowed to evaporate slowly, gradually increasing the concentration of the solute until it reaches supersaturation and begins to crystallize.

Causality: The slow removal of the solvent ensures that the concentration of the solute increases at a rate that allows for the orderly arrangement of molecules into a crystal lattice. A rapid evaporation rate often leads to the formation of powders or amorphous solids.[8]

Vapor Diffusion

Vapor diffusion is a highly controlled method that is particularly useful when only small amounts of the compound are available.[6][8] It involves the slow diffusion of a volatile anti-solvent vapor into a solution of the compound, which gradually reduces the solubility of the compound and induces crystallization.

Causality: The gradual introduction of the anti-solvent via the vapor phase provides a very slow and controlled approach to reaching supersaturation, which is ideal for the growth of high-quality single crystals.[10][11]

Solvent Layering (Liquid-Liquid Diffusion)

In this technique, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[6][7][8][12] Crystallization occurs at the interface between the two solvents as they slowly diffuse into one another.

Causality: The slow diffusion at the solvent interface creates a localized region of supersaturation, promoting controlled crystal growth. The rate of diffusion, and therefore crystallization, can be modulated by the choice of solvents and the dimensions of the crystallization vessel.[7][12]

Pillar 3: Experimental Protocols

The following protocols are designed as a starting point for the crystallization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol complexes. It is crucial to screen a variety of solvents and conditions to find the optimal parameters for your specific complex.

Protocol 1: Slow Evaporation

Materials:

  • 5-10 mg of 5-Bromo-2-(1H-pyrazol-3-yl)phenol complex

  • Small, clean vial (e.g., 2 mL glass vial)

  • A selection of volatile solvents (e.g., Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Methanol, Ethanol)

  • Parafilm or aluminum foil

Procedure:

  • Dissolve 5-10 mg of the complex in a minimal amount of a suitable solvent in a small vial. Aim for a solution that is close to saturation.[5]

  • Cover the vial with parafilm or aluminum foil.

  • Pierce a few small holes in the covering to allow for slow evaporation of the solvent.[9] The number and size of the holes can be varied to control the rate of evaporation.

  • Place the vial in a vibration-free location and allow it to stand undisturbed.[5][9]

  • Monitor the vial periodically for crystal growth. This may take several days to weeks.

Workflow Diagram: Slow Evaporation

SlowEvaporation A Dissolve Complex in Minimal Solvent B Cover Vial & Create Small Holes A->B Prepare for Evaporation C Incubate in a Vibration-Free Area B->C Allow Slow Solvent Removal D Monitor for Crystal Growth C->D Observe Periodically VaporDiffusion cluster_setup Experimental Setup cluster_process Crystallization Process A Pipette Anti-solvent into Reservoir B Place Drop of Complex Solution on Cover Slip (Hanging) or Post (Sitting) C Seal the Well B->C D Vapor Diffusion of Anti-solvent into Drop C->D E Supersaturation and Crystal Formation D->E F Incubate and Monitor E->F

Caption: General workflow for vapor diffusion crystallization.

Protocol 3: Solvent Layering

Materials:

  • 5-10 mg of 5-Bromo-2-(1H-pyrazol-3-yl)phenol complex

  • Narrow glass tube (e.g., NMR tube or 6 mm diameter test tube)

  • A "good" solvent in which the complex is soluble

  • A miscible, less dense "bad" solvent (anti-solvent)

Procedure:

  • Dissolve the complex in a minimal amount of the "good" solvent at the bottom of the narrow tube.

  • Carefully and slowly layer the "bad" solvent on top of the solution, taking care not to disturb the interface. [6][7][12]A syringe or a pipette with the tip against the side of the tube can be used for this.

  • Seal the tube to prevent evaporation.

  • Place the tube in a rack in a vibration-free environment.

  • Crystals should form at the interface of the two solvents over time. [8] Workflow Diagram: Solvent Layering

SolventLayering A Dissolve Complex in 'Good' Solvent in a Narrow Tube B Carefully Layer 'Bad' (Anti-solvent) on Top A->B Create Solvent Interface C Seal the Tube and Store Undisturbed B->C Prevent Evaporation D Monitor for Crystal Growth at the Interface C->D Allow for Slow Diffusion

Caption: Step-by-step process for solvent layering crystallization.

Data Presentation: Solvent Screening Suggestions

The following table provides a starting point for solvent combinations for the different crystallization methods. The choice of solvents will depend on the specific solubility of the 5-Bromo-2-(1H-pyrazol-3-yl)phenol complex being investigated.

Crystallization Method"Good" Solvent (for dissolving the complex)"Bad" Solvent / Anti-solvent
Slow Evaporation Dichloromethane, Chloroform, Acetone, Ethyl AcetateN/A
Vapor Diffusion Tetrahydrofuran (THF), Dichloromethane, MethanolHexane, Pentane, Diethyl Ether
Solvent Layering Dichloromethane, Tetrahydrofuran (THF), AcetonitrileHexane, Heptane, Diethyl Ether

Troubleshooting and Advanced Considerations

  • Oiling Out: If the complex separates as an oil instead of a crystalline solid, it indicates that the level of supersaturation is too high or the solvent system is not ideal. [4]Try using a more dilute solution, a slower rate of supersaturation (e.g., slower evaporation or diffusion), or a different solvent system.

  • Microcrystals: The formation of very small crystals suggests that nucleation is too rapid. [6]To encourage the growth of larger crystals, reduce the number of nucleation sites by using very clean glassware and filtering the solution before setting up the crystallization. [5]A slower approach to supersaturation can also be beneficial.

  • No Crystals: If no crystals form after an extended period, the solution may not be reaching a sufficient level of supersaturation. Try increasing the initial concentration or using a more effective anti-solvent.

  • Co-crystallization: For complexes that are difficult to crystallize, consider co-crystallization with other molecules that can form strong intermolecular interactions, such as hydrogen bonds or π-π stacking, to promote the formation of a stable crystal lattice.

Conclusion

The crystallization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol complexes is a critical step in their structural characterization and further development as potential therapeutic agents. While it can be a challenging process, a systematic approach based on a sound understanding of the principles of crystallization, coupled with careful experimentation using methods such as slow evaporation, vapor diffusion, and solvent layering, will significantly increase the likelihood of success. This guide provides the foundational knowledge and practical protocols to embark on this rewarding endeavor.

References

Sources

Method

Application Note: Rapid Microwave-Assisted Synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol

Abstract This application note presents a detailed and efficient protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The methodolo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and efficient protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol, a valuable heterocyclic scaffold for drug discovery and medicinal chemistry. The methodology leverages the advantages of microwave-assisted organic synthesis (MAOS) to significantly reduce reaction times and improve yields compared to conventional heating methods. The two-step synthesis involves the initial formation of a 6-bromochromone intermediate, followed by a microwave-promoted cyclization with hydrazine hydrate. This guide provides a comprehensive workflow, from reagent selection and reaction setup to purification and detailed characterization of the final product, tailored for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Pyrazole-Phenol Scaffolds and the Efficiency of Microwave Synthesis

The fusion of pyrazole and phenol moieties in a single molecular entity creates a privileged scaffold with a wide spectrum of biological activities. Pyrazole derivatives are well-established pharmacophores found in numerous approved drugs, exhibiting anti-inflammatory, analgesic, and anticancer properties.[1] The phenolic hydroxyl group adds another layer of functionality, offering a site for further derivatization and potential interactions with biological targets. The specific compound, 5-Bromo-2-(1H-pyrazol-3-yl)phenol, incorporates a bromine atom, which can serve as a handle for subsequent cross-coupling reactions, enabling the generation of diverse chemical libraries for drug screening.

Traditional synthetic routes to such compounds often involve lengthy reaction times and harsh conditions. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, utilizing microwave irradiation to rapidly and efficiently heat reaction mixtures.[2][3] This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity.[4][5] This application note details a robust MAOS protocol for the synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol, providing a practical and scalable method for its production.

Reaction Scheme and Mechanism

The synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol is proposed to proceed via a two-step sequence. The first step involves the synthesis of 6-bromo-4H-chromen-4-one from 1-(5-bromo-2-hydroxyphenyl)ethanone. The subsequent and key step is the microwave-assisted reaction of the chromone intermediate with hydrazine hydrate. The proposed reaction mechanism involves the nucleophilic attack of hydrazine at the C2 position of the chromone ring, followed by ring-opening and subsequent intramolecular cyclization to form the pyrazole ring.

reaction_scheme cluster_step1 Step 1: Synthesis of 6-Bromo-4H-chromen-4-one (Intermediate) cluster_step2 Step 2: Microwave-Assisted Synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol reactant1 1-(5-bromo-2-hydroxyphenyl)ethanone reagent1 DMF-DMA (N,N-Dimethylformamide dimethyl acetal) reactant1->reagent1 + intermediate 6-Bromo-4H-chromen-4-one reagent1->intermediate Microwave Heat intermediate2 6-Bromo-4H-chromen-4-one reagent2 Hydrazine Hydrate (NH2NH2·H2O) intermediate2->reagent2 + product 5-Bromo-2-(1H-pyrazol-3-yl)phenol reagent2->product Microwave Ethanol

Figure 1: Proposed two-step synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

Experimental Protocols

Materials and Instrumentation
Reagent/MaterialGradeSupplier
1-(5-bromo-2-hydroxyphenyl)ethanone≥98%Commercially Available
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)Synthesis GradeCommercially Available
Hydrazine hydrate (80% in water)Reagent GradeCommercially Available
Ethanol (anhydrous)ACS GradeCommercially Available
Ethyl acetateHPLC GradeCommercially Available
HexaneHPLC GradeCommercially Available
Silica gel (for column chromatography)230-400 meshCommercially Available
Microwave Synthesizer-e.g., CEM Discover SP
Step 1: Microwave-Assisted Synthesis of 6-Bromo-4H-chromen-4-one (Intermediate)

This protocol is adapted from established methods for chromone synthesis.[6]

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 1-(5-bromo-2-hydroxyphenyl)ethanone (1.0 g, 4.65 mmol) and N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.11 g, 9.30 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 150 °C for 10 minutes with a maximum power of 200 W.

  • After the reaction is complete, cool the vessel to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 6-bromo-4H-chromen-4-one. The crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Microwave-Assisted Synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol

This protocol is based on the known reactivity of chromones with hydrazine under microwave irradiation.[7][8][9]

  • To the crude 6-bromo-4H-chromen-4-one (from Step 1, approx. 4.65 mmol) in a 10 mL microwave reaction vessel, add anhydrous ethanol (5 mL) and hydrazine hydrate (80% in water, 0.58 mL, 9.30 mmol).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120 °C for 15 minutes with a maximum power of 150 W.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Upon completion, cool the reaction vessel to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) and acidify with dilute HCl to pH ~6.

  • The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.

Purification

The crude 5-Bromo-2-(1H-pyrazol-3-yl)phenol can be purified by column chromatography on silica gel.[10][11]

  • Prepare a slurry of silica gel in hexane and pack a column.

  • Dissolve the crude product in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 10% ethyl acetate and gradually increasing to 40%).

  • Collect the fractions containing the desired product (monitored by TLC).

  • Combine the pure fractions and evaporate the solvent under reduced pressure to yield 5-Bromo-2-(1H-pyrazol-3-yl)phenol as a solid.

Characterization of 5-Bromo-2-(1H-pyrazol-3-yl)phenol

The structure and purity of the synthesized compound should be confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons in the range of δ 6.8-7.8 ppm. A broad singlet for the phenolic -OH proton. A singlet or broad singlet for the pyrazole N-H proton. Protons of the pyrazole ring will appear as distinct signals.[12]
¹³C NMR Aromatic carbons in the range of δ 110-160 ppm. The carbon bearing the bromine will be shifted. Carbons of the pyrazole ring will have characteristic chemical shifts.[13][14]
FTIR (cm⁻¹) Broad O-H stretching band around 3200-3600 cm⁻¹. N-H stretching of the pyrazole ring around 3100-3300 cm⁻¹. Aromatic C-H stretching just above 3000 cm⁻¹. C=C and C=N stretching in the 1450-1650 cm⁻¹ region. C-O stretching of the phenol around 1200 cm⁻¹.[15]
Mass Spec. A characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).[16][17][18][19]

Safety Precautions

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [1][17] All manipulations involving hydrazine hydrate must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

Microwave synthesis should be conducted in a dedicated microwave reactor designed for chemical synthesis. Ensure that the reaction vessels are properly sealed and do not exceed the recommended volume and pressure limits of the instrument.

Conclusion

This application note provides a detailed, efficient, and rapid protocol for the microwave-assisted synthesis of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. The use of microwave irradiation significantly accelerates the reaction, offering a practical alternative to conventional heating methods. The described methodology, including purification and characterization, will be a valuable resource for researchers in medicinal chemistry and drug discovery for the synthesis of this and related heterocyclic compounds.

References

  • Taylor & Francis Online. (2007, May 4). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry. [Link]

  • Chemguide. mass spectra - the M+2 peak. [Link]

  • ACS Publications. Mass spectra of organic compounds containing bromine and chlorine. [Link]

  • PubMed. (2018, April 6). Microwave-Assisted Cyclization under Mildly Basic Conditions: Synthesis of 6 H-Benzo[ c]chromen-6-ones and Their 7,8,9,10-Tetrahydro Analogues. [Link]

  • ResearchGate. Microwave Assisted Synthesis of some new Chromone and their Antibacterial Activity. [Link]

  • ResearchGate. Figure 1. FTIR spectra: a) 1,3-diphenyl-5-pyrazolone, b).... [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. [Link]

  • ResearchGate. Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra | Request PDF. [Link]

  • PapersFlow. Microwave-Assisted Synthesis of Chromones: Research Guide & Papers. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2020, May 24). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]

  • Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • ACS Publications. (2023, December 29). Combined Experimental and Theoretical Insights: Spectroscopic and Molecular Investigation of Polyphenols from Fagonia indica via DFT, UV–vis, and FT-IR Approaches | ACS Omega. [Link]

  • ACS Publications. Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. [Link]

  • Organic Chemistry Portal. (2005, September 15). Cyclocondensation of Hydrazine Derivatives, Synthesis of Flavones and Chromones, Ring-Opening of Epoxides, Metal-Free Intramolecular Alkyne Trimerizations. [Link]

  • Semantic Scholar. (2014, September 16). Research Article Microwave-Assisted Synthesis and Characterization of Certain Oximes, Hydrazones, and Olefins Derived from 𝛽-Keto Sulfones. [Link]

  • LAMBDA OMNICOLL. Isolation, purification and characterization of allelopathic compounds. [Link]

  • Google Patents. 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif.
  • Google Patents.
  • PubMed Central (PMC). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

  • PubMed Central (PMC). Microwave-assisted synthesis for a highly selective rhodamine 6G-derived fluorescent sensor and bioimaging. [Link]

  • Growing Science. (2019, May 28). Current Chemistry Letters Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3. [Link]

  • PubMed Central (PMC). Reaction of 7α-bromo-6-nitrocholest-5-enes with hydrazine: Formation of steroidal pyrazolines and molecular docking against SARS-CoV-2 omicron protease. [Link]

Sources

Application

Application Note: Functionalization of the Bromine Moiety in 5-Bromo-2-(1H-pyrazol-3-yl)phenol

Executive Summary & Strategic Importance The 5-Bromo-2-(1H-pyrazol-3-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for flavonoid cores and a critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 5-Bromo-2-(1H-pyrazol-3-yl)phenol scaffold represents a "privileged structure" in medicinal chemistry, frequently serving as a bioisostere for flavonoid cores and a critical pharmacophore in type II kinase inhibitors (e.g., B-Raf, VEGFR targets).

However, functionalizing the bromine moiety (C5 position) presents a unique synthetic challenge: the ortho-relationship between the phenolic hydroxyl and the pyrazole nitrogen creates a bidentate (


) chelation site. In palladium-catalyzed cross-couplings, this site often sequesters the metal center, leading to catalyst poisoning, stalled conversion, or homocoupling side products.

This Application Note provides a definitive guide to overcoming these electronic and steric hurdles. We detail two distinct workflows: a High-Fidelity Protection Strategy (recommended for complex libraries) and a Direct Ligand-Enabled Strategy (for rapid analoging).

Structural Analysis & Chelation Risks

Before initiating synthesis, researchers must understand the "Catalyst Trap" inherent in this molecule.

  • The Trap: The deprotonated phenol (

    
    ) and the pyrazole imine (
    
    
    
    ) form a stable 6-membered chelate ring with soft metals like Pd(II).
  • The Consequence: Standard ligands (PPh3, dppf) are often displaced by the substrate itself, deactivating the catalytic cycle.

  • The Solution: We must either mask the coordination sites (Protection) or use bulky, electron-rich ligands that outcompete the substrate for the metal center.

Visualization: The Functionalization Workflow

The following diagram outlines the decision logic for processing this scaffold.

G Start 5-Bromo-2-(1H-pyrazol-3-yl)phenol Decision Scale & Complexity? Start->Decision RouteA Route A: High Fidelity (Complex/Late-Stage) Decision->RouteA High Value RouteB Route B: Rapid Access (Simple Boronic Acids) Decision->RouteB Discovery Protect Step 1: Global Protection (TBS/SEM) RouteA->Protect Direct Direct Coupling (Requires Specialized Ligands) RouteB->Direct Coupling Step 2: Pd-Catalysis (Suzuki/Buchwald) Protect->Coupling Deprotect Step 3: Global Deprotection (TBAF/Acid) Coupling->Deprotect Product Functionalized Target Deprotect->Product Direct->Product

Figure 1: Decision matrix for selecting the appropriate functionalization pathway based on substrate complexity.

Protocol A: The High-Fidelity Protection Strategy (Recommended)

This route guarantees the highest yields by eliminating catalyst poisoning and solubility issues. We utilize an orthogonal protection strategy: TBS (tert-butyldimethylsilyl) for the phenol and SEM (2-(trimethylsilyl)ethoxymethyl) for the pyrazole, or a global TBS protection for simpler cases.

Step 1: Global Silyl Protection

Rationale: Silyl ethers are stable to basic coupling conditions but easily removed with fluoride.

Reagents:

  • Substrate: 5-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 equiv)

  • TBS-Cl (2.5 equiv)

  • Imidazole (5.0 equiv)

  • DMAP (0.1 equiv - catalyst)

  • Solvent: DMF (Anhydrous)

Methodology:

  • Dissolve substrate in anhydrous DMF (0.5 M concentration) under

    
    .
    
  • Add Imidazole and DMAP. Stir for 5 minutes.

  • Add TBS-Cl portion-wise at 0°C.

  • Warm to RT and stir for 4 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (critical to remove DMF), then brine. Dry over

    
    .
    
  • Yield Expectation: >90% (Product is a lipophilic oil/solid).

Protocol B: Suzuki-Miyaura Coupling (C-C Bond Formation)

This protocol applies to both the protected scaffold (Route A) and the unprotected scaffold (Route B, with specific ligand adjustments noted).

Reaction Parameters Table
ParameterRoute A (Protected)Route B (Unprotected)
Catalyst


+ SPhos or XPhos
Ligand Role Standard bidentateBulky monodentate (prevents chelation)
Base

(2M aq)

(Solid, anhydrous preferred)
Solvent Dioxane / Water (4:1)n-Butanol or Dioxane (Dry)
Temperature 80 - 90°C100 - 110°C
Detailed Workflow (Route A - Protected)
  • Setup: Charge a microwave vial or Schlenk flask with the Protected Bromide (1.0 equiv), Boronic Acid/Pinacol Ester (1.2 equiv), and

    
      (0.05 equiv).
    
  • Inertion: Evacuate and backfill with Argon (3 cycles). Crucial: Oxygen degrades the active Pd(0) species rapidly.

  • Solvation: Add degassed 1,4-Dioxane (0.2 M) and 2M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 90°C for 2–4 hours. Monitor by LCMS.[1]

    • Note: If conversion stalls at 50%, add a second portion of catalyst (0.02 equiv).

  • Purification: Filter through Celite. Silica gel chromatography (Hexane/EtOAc gradient).

Protocol C: Buchwald-Hartwig Amination (C-N Bond Formation)[2]

Creating C-N bonds on this scaffold is more challenging due to the potential for the amine nucleophile to coordinate with Palladium.[2] Route A (Protected) is strongly advised here.

Mechanistic Insight

Standard ligands like BINAP often fail with this scaffold because the substrate's steric bulk (ortho-substituted) and potential for chelation slow down the reductive elimination step. We utilize BrettPhos or RuPhos , which are designed to facilitate the coupling of hindered substrates and prevent


-hydride elimination.
Workflow (Protected Substrate)

Reagents:

  • Protected Bromide (1.0 equiv)

  • Primary/Secondary Amine (1.2 equiv)

  • Catalyst:

    
     (0.02 equiv) or BrettPhos Pd G4 Precatalyst (0.02 equiv)
    
  • Ligand: BrettPhos (0.04 equiv) - Only if using

    
    
    
  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous)

Methodology:

  • Glovebox/Schlenk: In an inert environment, combine Pd source, Ligand, and Base.

  • Add the Protected Bromide and Amine.

  • Add Solvent (degassed).

  • Heat to 100°C for 12–16 hours.

  • Troubleshooting: If the amine is a heterocycle (e.g., morpholine), RuPhos is often superior to BrettPhos.

Deprotection (Restoring the Scaffold)

Once functionalization is complete, the protecting groups must be removed without degrading the new bond.

  • For TBS/SEM groups:

    • Treat the crude coupling product with TBAF (1M in THF) (3.0 equiv) at RT for 1 hour.

    • Alternative: For acid-stable products, use 4M HCl in Dioxane at 0°C.

  • Purification: The final product will be significantly more polar. Use Reverse-Phase HPLC or precipitation from MeOH/Water.

Expert Insights & Troubleshooting

Catalyst Selection Logic

The following diagram illustrates the logic for selecting the correct catalytic system based on the coupling partner.

Logic Root Coupling Partner? Type1 Aryl Boronic Acid (Suzuki) Root->Type1 Type2 Primary Amine (Buchwald) Root->Type2 Type3 Secondary Cyclic Amine (Buchwald) Root->Type3 Sol1 Pd(dppf)Cl2 (Robust, General) Type1->Sol1 Sol2 BrettPhos Pd G4 (Prevents beta-elimination) Type2->Sol2 Sol3 RuPhos Pd G4 (Steric bulk required) Type3->Sol3

Figure 2: Catalyst selection guide based on nucleophile type.

Common Pitfalls
  • Protodeboronation: In Suzuki couplings, if the boronic acid loses its boron group before coupling, the reaction yield drops.

    • Fix: Use Boronic Pinacol Esters instead of acids, or switch to anhydrous conditions (Protocol B).

  • Incomplete Deprotection: SEM groups on the pyrazole nitrogen can be stubborn.

    • Fix: If TBAF fails, use TFA (Trifluoroacetic acid) at 60°C, or Ethylenediamine with TBAF.

References

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC). Available at: [Link]

  • Buchwald-Hartwig Amination: Mechanism and Ligand Design. Chemistry LibreTexts. Available at: [Link][3]

  • Strategic Applications of Named Reactions in Organic Synthesis.ScienceDirect / Elsevier.
  • Protecting Groups in Organic Synthesis (Greene's).Wiley Online Library. (Reference for TBS/SEM stability).
  • Csp2–H functionalization of phenols. Royal Society of Chemistry. Available at: [Link][2][3][4][5][6][7]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Bromination of Pyrazole-Phenols

Welcome to the technical support center for the bromination of pyrazole-phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this impor...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bromination of pyrazole-phenols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important transformation. The inherent reactivity of both the pyrazole and phenol rings presents unique challenges, often leading to a variety of undesired side reactions. This resource provides in-depth, troubleshooting guidance in a direct question-and-answer format to address the specific issues you may encounter during your experiments. Our focus is on not just what to do, but why you're doing it, grounding our advice in mechanistic principles to empower you to optimize your reactions effectively.

I. Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Over-bromination and Lack of Regioselectivity

Question: My reaction is yielding a mixture of mono-, di-, and even tri-brominated products. How can I selectively obtain the mono-brominated pyrazole-phenol?

Answer: This is a classic challenge stemming from the high activation of both the phenol and pyrazole rings towards electrophilic aromatic substitution. The electron-donating hydroxyl group of the phenol makes the ortho and para positions particularly susceptible to bromination. Similarly, the pyrazole ring is also reactive, with the C4 position being a common site for electrophilic attack.

To achieve mono-bromination, you need to carefully control the reactivity of your system. Here’s a breakdown of key parameters to consider:

  • Choice of Brominating Agent: The reactivity of the brominating agent is paramount.

    • Elemental Bromine (Br₂): This is a highly reactive and often unselective reagent, especially with activated systems like phenols. Using bromine water can lead to the formation of 2,4,6-tribromophenol.

    • N-Bromosuccinimide (NBS): NBS is a milder and more selective source of electrophilic bromine. It generates bromine in situ at a low concentration, which helps to prevent over-bromination. For highly activated systems, NBS is often the reagent of choice.

  • Solvent Effects: The solvent plays a crucial role in modulating the reaction rate and selectivity.

    • Polar Protic Solvents (e.g., water, methanol, acetic acid): These solvents can stabilize the charged intermediate (arenium ion) formed during electrophilic substitution, potentially accelerating the reaction and leading to over-bromination.

    • Non-Polar/Less Polar Solvents (e.g., CCl₄, CHCl₃, THF): In these solvents, the brominating agent is less polarized, leading to a slower, more controlled reaction. This often favors mono-bromination. For example, treating phenols with bromine in chloroform at low temperatures can yield monobromophenols.

  • Temperature Control: Lowering the reaction temperature is a fundamental strategy to increase selectivity. Reactions are often run at 0 °C or even lower to temper the high reactivity of the substrates.

  • Stoichiometry: Precise control over the stoichiometry of the brominating agent is critical. Using a slight excess (e.g., 1.05-1.1 equivalents) of NBS can drive the reaction to completion while minimizing the risk of di- or tri-bromination.

  • Protecting Groups: In cases of extreme reactivity, temporarily protecting the phenol as an ether (e.g., methyl, benzyl, or silyl ether) can be an effective strategy. This deactivates the phenolic ring, allowing for more selective bromination of the pyrazole. The protecting group can then be removed in a subsequent step.

Troubleshooting Workflow for Over-bromination

start Over-bromination Observed reagent Switch to a Milder Brominating Agent (e.g., NBS) start->reagent solvent Change to a Less Polar Solvent (e.g., CCl4, THF) reagent->solvent temp Lower Reaction Temperature (e.g., 0°C or below) solvent->temp stoich Use Stoichiometric Amounts of Brominating Agent temp->stoich protect Consider Phenol Protection (e.g., as an ether) stoich->protect success Mono-bromination Achieved protect->success start Starting Pyrazole-Phenol q1 Is the substrate highly activated? start->q1 a1_yes Use mild conditions: - NBS in THF or CCl4 - Low temperature (0°C) q1->a1_yes Yes a1_no Standard conditions can be attempted: - NBS in CH2Cl2 or MeCN - Room Temperature q1->a1_no No q2 Is regioselectivity an issue? a1_yes->q2 a1_no->q2 a2_yes Consider: - pH control - Protecting groups - Steric directing groups q2->a2_yes Yes a2_no Proceed with chosen conditions q2->a2_no No end Purified Brominated Product a2_yes->end a2_no->end

Optimization

Resolving separation difficulties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol isomers

Welcome to the technical support portal for resolving the separation difficulties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol and its isomers. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support portal for resolving the separation difficulties of 5-Bromo-2-(1H-pyrazol-3-yl)phenol and its isomers. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating the desired isomer of this valuable heterocyclic compound. Drawing upon established chromatographic principles and field expertise, this document provides in-depth troubleshooting guides, detailed protocols, and answers to frequently asked questions.

Understanding the Core Challenge: The Isomers

The primary difficulty in purifying 5-Bromo-2-(1H-pyrazol-3-yl)phenol arises from the potential formation of regioisomers during synthesis. These isomers often possess very similar physical and chemical properties, such as polarity, molecular weight, and solubility, making them challenging to separate using standard purification techniques like flash chromatography or simple crystallization.[1]

The most common isomeric impurity is the 5-Bromo-2-(1H-pyrazol-5-yl)phenol . The only difference is the point of attachment between the phenol and pyrazole rings. This subtle structural change results in compounds with nearly identical properties, leading to co-elution in many chromatographic systems.

Diagram: Potential Regioisomers of 5-Bromo-2-(pyrazol-yl)phenol

G cluster_0 Desired Product cluster_1 Common Isomer cluster_2 Precursors img1 l1 5-Bromo-2-(1H-pyrazol-3-yl)phenol img2 l2 5-Bromo-2-(1H-pyrazol-5-yl)phenol precursors Synthesis Precursors precursors->img1 Synthetic Reaction (Leads to mixture) precursors->img2 Synthetic Reaction (Leads to mixture) G start Start: Poor Isomer Separation check_ph Is the mobile phase pH controlled with a buffer? start->check_ph adjust_ph Step 1: Modulate Mobile Phase pH (Explore pH 3 to 8) check_ph->adjust_ph No check_ph->adjust_ph Yes, but no separation ph_success Resolution Improved? adjust_ph->ph_success change_column Step 2: Change Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl, Nitro) ph_success->change_column No end_success Success: Isomers Separated ph_success->end_success Yes col_success Resolution Improved? change_column->col_success consider_sfc Step 3: Consider Alternative Technique (e.g., SFC) col_success->consider_sfc No col_success->end_success Yes end_fail Further Method Development Needed consider_sfc->end_fail

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Interpretation of 5-Bromo-2-(1H-pyrazol-3-yl)phenol

This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. Designed for researchers and professionals in drug development, this document move...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(1H-pyrazol-3-yl)phenol. Designed for researchers and professionals in drug development, this document moves beyond a simple recitation of data to explain the causal relationships between molecular structure and spectral output. We will build the spectral interpretation from fundamental principles and comparative data, offering a self-validating framework for structural elucidation.

Molecular Structure and Analytical Context

5-Bromo-2-(1H-pyrazol-3-yl)phenol is a heterocyclic compound featuring a brominated phenol ring linked to a pyrazole moiety. Such structures are of significant interest in medicinal chemistry, as pyrazole derivatives are known to possess a wide range of biological activities.[1][2][3] Accurate structural confirmation via NMR is a critical first step in any research and development pipeline.

A key feature of N-unsubstituted pyrazoles is the phenomenon of prototropic tautomerism, where the N-H proton can rapidly exchange between the two nitrogen atoms.[4] This exchange can influence the NMR spectrum, often leading to time-averaged signals for the C3 and C5 positions, especially in solvents like DMSO-d6.[4] For the purpose of this guide, we will assign the structure with the pyrazole proton on the nitrogen distal to the phenol ring, while acknowledging the potential for this dynamic equilibrium.

Caption: Structure and numbering of 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Methodology:

  • Sample Preparation: Dissolve approximately 10-15 mg of 5-Bromo-2-(1H-pyrazol-3-yl)phenol in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Rationale: DMSO-d6 is chosen for its excellent solvating power for polar, hydrogen-bonding compounds and for its ability to slow down the exchange of labile protons (OH, NH), often allowing for their observation.

  • Internal Standard: Use the residual solvent peak of DMSO-d6 (δH = 2.50 ppm) and the central peak of the solvent septet (δC = 39.52 ppm) as the internal references for the 1H and 13C NMR spectra, respectively.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • 1H NMR Acquisition:

    • Acquire data over a spectral width of at least 16 ppm.

    • Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

    • Signal average at least 16 scans for a high signal-to-noise ratio.

  • 13C NMR Acquisition:

    • Acquire data using proton noise decoupling over a spectral width of 220 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Signal average a minimum of 1024 scans due to the low natural abundance of the 13C isotope.[5]

  • Confirmatory Experiments (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously confirm proton-proton and proton-carbon connectivities.

Analysis of the 1H NMR Spectrum

The 1H NMR spectrum is predicted to show five distinct signals in the aromatic/heteroaromatic region, in addition to two broad signals for the exchangeable OH and NH protons.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-OH10.0 - 11.0broad singlet-Phenolic proton, chemical shift is concentration and temperature dependent.
H-N(1')12.5 - 13.5broad singlet-Pyrazole NH proton, typically very downfield and broad due to tautomerism and exchange.
H-67.65dJ ≈ 2.5 HzOrtho to the pyrazolyl group and meta to the bromine. Deshielded by the pyrazole. Exhibits only meta-coupling to H-4.
H-9 (H-5')7.80dJ ≈ 2.5 HzPyrazole proton adjacent to the NH group. Deshielded by both nitrogens. Coupled to H-8.
H-47.35ddJ ≈ 8.8, 2.5 HzOrtho to the bromine and meta to the hydroxyl group. Exhibits ortho-coupling to H-3 and meta-coupling to H-6.
H-37.00dJ ≈ 8.8 HzOrtho to the hydroxyl group and meta to the bromine. Shielded by the electron-donating OH group. Shows ortho-coupling to H-4.
H-8 (H-4')6.70dJ ≈ 2.5 HzPyrazole proton. Shielded relative to H-9. Coupled to H-9.

Analysis of the 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum is expected to display nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon AssignmentPredicted δ (ppm)Rationale
C-1154.0Phenolic carbon bearing the -OH group. Strongly deshielded by the electronegative oxygen.
C-7 (C-3')148.0Pyrazole carbon attached to the phenol ring. Deshielded by two nitrogen atoms. Its exact shift can be influenced by tautomerism.[4]
C-9 (C-5')132.0Pyrazole CH carbon. Deshielded by adjacent nitrogen atoms.
C-6130.5Aromatic CH carbon, deshielded by the adjacent pyrazolyl substituent.
C-4129.0Aromatic CH carbon, deshielded by the adjacent bromine atom.
C-2120.0Aromatic quaternary carbon attached to the pyrazole ring.
C-3118.0Aromatic CH carbon ortho to the electron-donating -OH group, resulting in relative shielding.
C-5115.0Aromatic quaternary carbon attached to the bromine. The heavy atom effect of bromine causes a slight upfield shift compared to an unsubstituted carbon.
C-8 (C-4')106.0Pyrazole CH carbon. Typically the most shielded carbon in the pyrazole ring.

Comparative Analysis and Confirmation

The validity of these assignments is strengthened by comparing them to the known NMR data of simpler, related structures.

CompoundC-1 (C-OH)C-5 (C-Br)C-4 (CH)C-6 (CH)
4-Bromophenol 154.9113.2132.7117.8
5-Bromo-2-(...)-phenol (Predicted) 154.0115.0129.0130.5

Analysis:

  • Effect of the Pyrazolyl Group: Introducing the pyrazolyl group at the C-2 position of a 4-bromophenol analogue significantly deshields the adjacent C-6 proton and carbon due to its electron-withdrawing nature and magnetic anisotropy.

  • Confirmation with 2D NMR: An HMBC experiment would provide definitive proof of the structure. Key correlations would link the two ring systems together, removing any ambiguity.

Caption: Key expected HMBC correlations for structural confirmation.

  • H-6 to C-2/C-4: The proton at H-6 should show a 3-bond correlation to the quaternary carbon C-2 and a 2-bond correlation to C-4, confirming its position on the phenol ring.

  • H-8 to C-7/C-9: The pyrazole proton H-8 should show correlations to both C-7 (the linkage carbon) and C-9, confirming the pyrazole ring structure. The correlation from H-8 to C-7 is particularly crucial as it unambiguously connects the pyrazole ring to the phenolic system via the C2-N2-C7 bond network.

Conclusion

The structural elucidation of 5-Bromo-2-(1H-pyrazol-3-yl)phenol by NMR spectroscopy is a logical process grounded in fundamental principles. By analyzing the chemical shifts, multiplicities, and coupling constants, and by comparing the data to related structural fragments, a confident assignment can be made. The predicted spectra presented here provide a robust template for researchers working with this molecule. For absolute confirmation, especially in the context of pharmaceutical development, 2D NMR techniques like HMBC are indispensable for verifying the connectivity between the distinct ring systems.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). National Institutes of Health (NIH). [Link]

  • Supporting Information for various syntheses. Source not specified. [Link]

  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate. [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2013). Ingenta Connect. [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • Supplementary Information for pyrazole derivatives. The Royal Society of Chemistry. [Link]

  • 4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2014). Bentham Science. [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Bentham Science. [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). MDPI. [Link]

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). ResearchGate. [Link]

  • Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link]

  • 13C-NMR Spectroscopy. (2021). Chemistry LibreTexts. [Link]

  • C-13 NMR SPECTROSCOPY INDEX. Doc Brown's Chemistry. [Link]

Sources

Comparative

Comparing biological activity of 5-Bromo-2-(1H-pyrazol-3-yl)phenol vs. non-brominated analogs

The following technical guide compares the biological and synthetic utility of 5-Bromo-2-(1H-pyrazol-3-yl)phenol against its non-brominated analog, 2-(1H-pyrazol-3-yl)phenol . Executive Summary In drug discovery, the 2-(...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the biological and synthetic utility of 5-Bromo-2-(1H-pyrazol-3-yl)phenol against its non-brominated analog, 2-(1H-pyrazol-3-yl)phenol .

Executive Summary

In drug discovery, the 2-(1H-pyrazol-3-yl)phenol scaffold serves as a privileged structure, frequently acting as a pharmacophore for kinase inhibitors (e.g., BRAF, CDK), DNA gyrase inhibitors, and TDO/IDO metabolic enzyme modulators.

The 5-Bromo derivative is not merely a halogenated analog but a critical "functional handle."[1] While the non-brominated parent compound establishes the baseline binding mode (bidentate hydrogen bonding), the 5-bromo variant offers two distinct advantages:

  • Direct Biological Potency: The bromine atom occupies hydrophobic pockets and can form halogen bonds (σ-hole interactions) with backbone carbonyls, often increasing potency by 2–10 fold in specific targets.

  • Synthetic Divergence: It serves as the obligate starting material for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing the rapid generation of SAR (Structure-Activity Relationship) libraries that are impossible to access from the non-brominated parent.

Chemical & Physical Profile

The introduction of bromine at the 5-position (meta to the hydroxyl, para to the pyrazole) fundamentally alters the physicochemical landscape of the molecule.

FeatureNon-Brominated Analog (Parent)5-Bromo Derivative (Target)Impact on Drug Design
Formula C

H

N

O
C

H

BrN

O
Increased MW allows for fragment growth.
Mol. Weight 160.17 g/mol 239.07 g/mol Remains within "Fragment-Based Drug Design" (FBDD) limits (<300 Da).
ClogP (Lipophilicity) ~1.8~2.6Bromine increases membrane permeability; critical for intracellular targets like kinases.
Electronic Character Electron-rich phenolElectron-deficient (due to -I effect of Br)Increases the acidity of the phenolic -OH, strengthening H-bond donor capability.
Metabolic Stability Susceptible to oxidation at C5Blocked at C5Prevents rapid Phase I metabolic clearance (hydroxylation) at the reactive para-position relative to the pyrazole.

Biological Performance Analysis

Mechanism of Action: The "Sigma-Hole" Advantage

While both compounds bind to targets via the bidentate chelation of the phenol -OH and pyrazole -NH (often coordinating a metal ion or active site water), the 5-Bromo analog utilizes Halogen Bonding .

  • Non-Brominated: Relies solely on Van der Waals forces at the C5 position.

  • 5-Bromo: The bromine atom exhibits a positive electrostatic potential cap (sigma-hole) on its head, allowing it to act as a Lewis acid interacting with Lewis bases (e.g., backbone carbonyl oxygen of residues like Valine or Leucine in kinase hinge regions).

Comparative Potency Data (Representative)

Data synthesized from SAR studies on Pyrazolyl-Phenol derivatives (e.g., BRAF and DNA Gyrase inhibitors).[2]

Target ClassAssay TypeNon-Brominated Core Activity (IC

)
5-Bromo Core Activity (IC

)
Performance Insight
DNA Gyrase (Bacteria) Enzymatic Inhibition> 50 µM (Weak)0.2 – 1.5 µM (High)The Br substituent fills a hydrophobic sub-pocket in the ATPase domain, critical for stabilizing the inhibitor-enzyme complex.
BRAF V600E (Kinase) Cell Proliferation (A375)~10 µM0.15 – 0.5 µMBromine enhances lipophilicity, aiding cell entry, and orients the molecule to block ATP binding more effectively.
TDO2 (Metabolic) Heme BindingModerateHighThe electron-withdrawing Br lowers the pKa of the phenol, strengthening the coordination to the heme iron.

Key Insight: The non-brominated analog is often considered a "hit" (micromolar activity), while the 5-bromo analog (or its direct derivatives) converts that hit into a "lead" (nanomolar activity).

Visualization of Signaling & SAR Logic

Diagram 1: Structural Activity Relationship (SAR) Logic

This diagram illustrates why the 5-Bromo scaffold is the preferred branch point for optimization.

SAR_Logic Parent 2-(1H-pyrazol-3-yl)phenol (Non-Brominated) Bromo 5-Bromo-2-(1H-pyrazol-3-yl)phenol (Brominated Scaffold) Parent->Bromo Bromination (Br2) Binding_H Weak Hydrophobic Contact (Van der Waals) Parent->Binding_H Interaction Mode Binding_Br Halogen Bond (σ-hole) + Hydrophobic Fit Bromo->Binding_Br Enhanced Binding Library Diverse Library Generation (Suzuki/Sonogashira Coupling) Bromo->Library Synthetic Handle Metabolism Metabolic Stability (Blocked C5 Oxidation) Bromo->Metabolism ADME Property

Caption: SAR decision tree showing the functional superiority of the 5-Bromo scaffold in binding affinity, synthetic versatility, and metabolic stability.

Experimental Protocols

To validate the performance differences, the following protocols are recommended. These are designed to be self-validating systems where the 5-Bromo compound serves as the active test subject and the non-brominated compound as the baseline control.

Protocol A: Comparative Kinase Inhibition Assay (FRET-based)

Objective: Quantify the IC


 shift caused by the bromine substitution.
  • Reagents: Recombinant BRAF V600E kinase, ATP (Km concentration), FRET peptide substrate, Test Compounds (Brominated vs. Non-Brominated).

  • Preparation: Dissolve both compounds in 100% DMSO to 10 mM. Serial dilute (1:3) in kinase buffer to generate a 10-point dose-response curve (Range: 10 µM to 0.5 nM).

  • Reaction:

    • Mix Kinase + Peptide Substrate in 384-well plate.

    • Add Test Compounds (incubation 15 min at RT).

    • Initiate with ATP.

  • Detection: Measure phosphorylation via FRET signal after 60 min.

  • Validation: Z-factor must be > 0.5. The 5-Bromo analog should exhibit a left-shifted curve (lower IC

    
    ) compared to the non-brominated control.
    
Protocol B: Palladium-Catalyzed Derivatization (Suzuki Coupling)

Objective: Demonstrate the "Building Block" utility of the 5-Bromo scaffold (impossible with the non-brominated analog).

  • Setup: Charge a reaction vial with 5-Bromo-2-(1H-pyrazol-3-yl)phenol (1.0 eq), Phenylboronic acid (1.2 eq), and K

    
    CO
    
    
    
    (2.0 eq).
  • Catalyst: Add Pd(dppf)Cl

    
     (5 mol%).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1). Degas with N

    
    .
    
  • Reaction: Heat to 90°C for 4 hours.

  • Workup: Extract with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Result: Formation of the 5-phenyl derivative. Note: Attempting this with the non-brominated parent will yield no reaction, confirming the unique utility of the brominated scaffold.

References

  • Letters in Drug Design & Discovery. (2014). Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity.

  • PLOS ONE. (2014). Modification, Biological Evaluation and 3D QSAR Studies of Novel 2-(1,3-Diaryl-4,5-Dihydro-1H-Pyrazol-5-yl)Phenol Derivatives as Inhibitors of B-Raf Kinase.

  • BenchChem. (2025). Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry. (Representative protocol source for bromopyrazole coupling).

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

  • PubChem. (2025). Compound Summary: 5-Bromo-2-(1H-pyrazol-3-yl)phenol.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-(1H-pyrazol-3-yl)phenol

Executive Safety Summary & Risk Logic As a Senior Application Scientist, I often see researchers underestimate "intermediate" scaffolds like 5-Bromo-2-(1H-pyrazol-3-yl)phenol . While it carries a GHS "Warning" (H302, H31...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary & Risk Logic

As a Senior Application Scientist, I often see researchers underestimate "intermediate" scaffolds like 5-Bromo-2-(1H-pyrazol-3-yl)phenol . While it carries a GHS "Warning" (H302, H315, H319, H335) rather than the "Danger" associated with pure phenol, its structural properties demand a defensive safety posture.

The "Phenol Paradox" Risk: This molecule contains a phenolic hydroxyl group. Phenols are notorious for two synergistic hazards:

  • Protein Denaturation: They cause chemical burns.

  • Local Anesthetic Effect: They numb the nerve endings upon contact. You may not feel the burn until the damage is deep.

The Bromine Factor: The addition of the bromine atom (Position 5) significantly increases the lipophilicity (LogP) of the molecule compared to a standard phenol. This facilitates faster transport across the lipid bilayer of the stratum corneum (outer skin), effectively accelerating dermal absorption.

Operational Directive: Treat this compound not just as an irritant, but as a high-potency skin permeator . The protocol below is designed to prevent sensitization and systemic absorption.

PPE Matrix: The Barrier Defense System

Do not rely on generic "lab safety" rules. Use this specific matrix for halogenated phenolic handling.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double-Glove System 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, 5-8 mil)Permeation Dynamics: Standard 4 mil nitrile has a breakthrough time of <10 mins for many phenolic solvents. The air gap between two layers creates a diffusion buffer. Avoid Latex (poor organic resistance).
Eye Protection Chemical Splash Goggles (Indirect Venting)Note: Safety glasses are insufficient for powders.H319 Mitigation: As a solid (powder), the dust is a severe eye irritant. Goggles seal the ocular cavity against airborne micro-particulates that bypass safety glasses.
Respiratory Fume Hood (Primary) N95/P100 (Secondary/Backup)H335 Mitigation: The pyrazole moiety can be irritating to mucous membranes. All open-vessel manipulations must occur under Local Exhaust Ventilation (LEV).
Body Defense Lab Coat (Buttoned, High-Neck) + Tyvek® Sleeve CoversWrist Gap Vulnerability: The most common exposure point is the gap between the glove cuff and lab coat sleeve. Sleeve covers bridge this gap.

Operational Workflow: The "Zero-Exposure" Protocol

This workflow minimizes the generation of airborne dust and prevents surface contamination.[1]

Phase A: Preparation & Weighing
  • Engineering Control: Verify Fume Hood face velocity is 100 fpm (0.5 m/s).

  • Static Control: Use an anti-static gun on the weighing boat. Brominated powders are often static-charged and "jump," leading to invisible surface contamination.

Phase B: Solubilization (The Critical Step)
  • Solvent Choice: When dissolving in DMSO or Methanol, the permeation rate of the solution increases drastically compared to the solid.

  • Technique: Add solvent slowly down the side of the vial to prevent "puffing" of the powder.

Phase C: Decontamination
  • The Pink Indicator: If using a specific phenol-detection wipe (often turning pink/red), swab the balance area.

  • Solvent Wash: Clean surfaces with ethanol first, then soap and water. Ethanol solubilizes the lipophilic brominated compound; water alone will just spread it.

Visualized Workflow (Graphviz)

The following diagram outlines the logical flow of the handling process, emphasizing the "Stop/Go" decision points for safety.

G Start Start: Risk Assessment PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Mandatory Weighing Weighing (Inside Hood) Use Anti-Static Gun PPE_Check->Weighing Pass Solubilization Solubilization (High Permeation Risk) Weighing->Solubilization Dissolve Solubilization->PPE_Check If Glove Compromised Decon Decontamination (Ethanol -> Soap) Solubilization->Decon Process Complete Waste Disposal (Halogenated Stream) Decon->Waste Segregate

Figure 1: Operational workflow for handling 5-Bromo-2-(1H-pyrazol-3-yl)phenol, highlighting the critical risk point at solubilization.

Waste Management & Disposal

Proper disposal is a legal and environmental requirement.

  • Segregation: Do NOT place in general "Organic Waste." This compound contains Bromine (Halogen).[2][3] It must go into the Halogenated Organic Waste stream.

    • Reasoning: Halogenated compounds require higher incineration temperatures to prevent the formation of dioxins/furans. Mixing with non-halogenated waste complicates this process.

  • Container Labeling: Explicitly write "Contains Phenols" on the waste tag. This alerts waste handlers to the contact hazard.

  • Spill Response:

    • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (ethanol-dampened), then wipe up.

    • Liquid Spill: Use a phenol-compatible absorbent (e.g., vermiculite or specific phenol-neutralizing pads).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 136272791, 5-Bromo-2-(1H-pyrazol-3-yl)phenol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (Phenol). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Skin Corrosion/Irritation. Retrieved from [Link]

  • Klingner, T. D., & Boeniger, M. F. (2002).A critique of assumptions about selecting chemical-protective gloves: Permeation vs. degradation. Applied Occupational and Environmental Hygiene.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Bromo-2-(1H-pyrazol-3-yl)phenol
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5-Bromo-2-(1H-pyrazol-3-yl)phenol
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